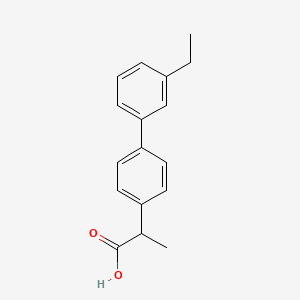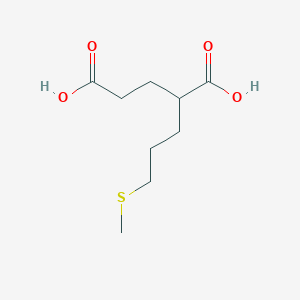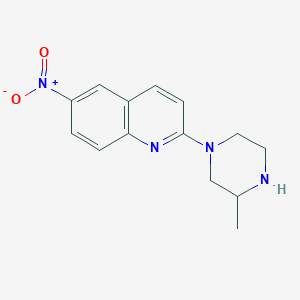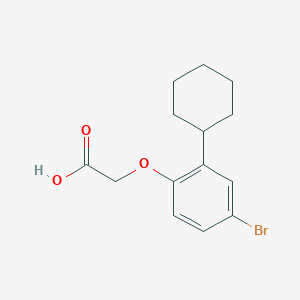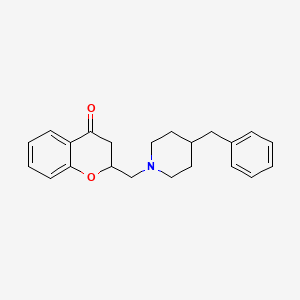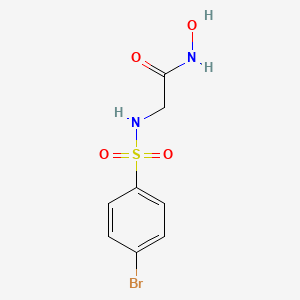
2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-ヒドロキシフェニル)チアゾール-2-イルアミノ)フェノールは、チアゾールファミリーに属する化合物であり、その多様な生物活性で知られています。チアゾールは、環構造中に硫黄原子と窒素原子の両方を含むヘテロ環式化合物です。この特定の化合物は、ヒドロキシフェニル基で置換されたチアゾール環を持っており、さまざまな生物学的および化学的用途の潜在的な候補となっています。
準備方法
合成経路と反応条件
2-(4-(4-ヒドロキシフェニル)チアゾール-2-イルアミノ)フェノールの合成は、通常、2-アミノチアゾールと4-ヒドロキシベンズアルデヒドをエタノール中で反応させることから行われます。 この反応は、24時間還流条件下で行われ、目的の化合物が生成されます 。この反応は、次のように表すことができます。
2-アミノチアゾール+4-ヒドロキシベンズアルデヒド→2-(4-(4-ヒドロキシフェニル)チアゾール-2-イルアミノ)フェノール
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。これには、収率と純度を高くするために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
2-(4-(4-ヒドロキシフェニル)チアゾール-2-イルアミノ)フェノールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、キノン誘導体を形成するために酸化される可能性があります。
還元: チアゾール環は、特定の条件下で還元される可能性があります。
置換: チアゾール環とフェノール性ヒドロキシル基で、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤を使用することができます。
置換: ハロゲン (例:臭素) や求核剤 (例:アミン) などの試薬が一般的に使用されます。
主な生成物
酸化: キノン誘導体。
還元: 還元されたチアゾール誘導体。
置換: さまざまな置換されたチアゾールおよびフェノール誘導体。
科学研究への応用
2-(4-(4-ヒドロキシフェニル)チアゾール-2-イルアミノ)フェノールは、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗酸化特性の潜在的な可能性について調査されています.
科学的研究の応用
2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
作用機序
2-(4-(4-ヒドロキシフェニル)チアゾール-2-イルアミノ)フェノールの作用機序は、さまざまな分子標的との相互作用を含みます。チアゾール環は、酵素や受容体と相互作用し、その活性を調節することができます。 ヒドロキシフェニル基は、水素結合やその他の相互作用に関与し、化合物が標的への結合親和性を高めることができます 。これらの相互作用は、抗菌や抗酸化などのさまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
スルファチアゾール: チアゾール環を含む抗菌薬。
リトナビル: チアゾール部分を持つ抗レトロウイルス薬。
アバファンギン: チアゾール構造を持つ抗真菌薬.
独自性
2-(4-(4-ヒドロキシフェニル)チアゾール-2-イルアミノ)フェノールは、その特定の置換パターンにより独特であり、これにより異なる化学的および生物学的特性が与えられています。ヒドロキシフェニル基とチアゾール環の両方の存在により、生物学的標的とのさまざまな相互作用が可能になり、これはさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyphenyl group and a thiazole ring allows for diverse interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C15H12N2O2S |
|---|---|
分子量 |
284.3 g/mol |
IUPAC名 |
2-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenol |
InChI |
InChI=1S/C15H12N2O2S/c18-11-7-5-10(6-8-11)13-9-20-15(17-13)16-12-3-1-2-4-14(12)19/h1-9,18-19H,(H,16,17) |
InChIキー |
HXSHJTRADFDFMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


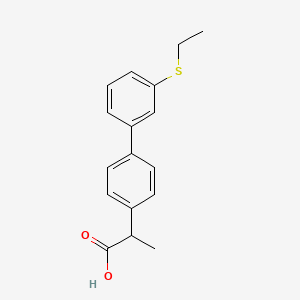
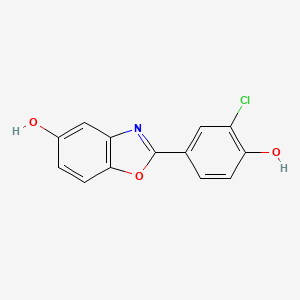


![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
